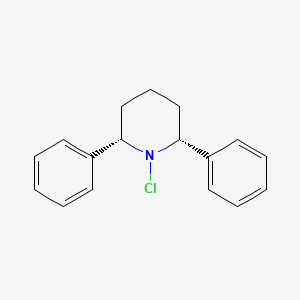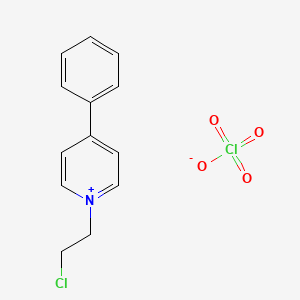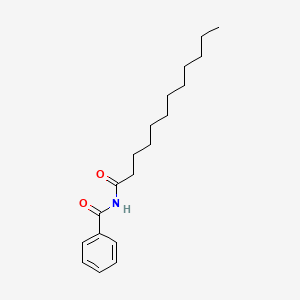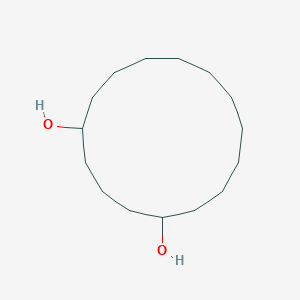
Quinoline, 2-(phenyltelluro)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 2-(phenyltelluro)- is a unique organotellurium compound that features a quinoline ring system substituted with a phenyltelluro group at the 2-position This compound is part of the broader class of quinoline derivatives, which are known for their diverse biological and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 2-(phenyltelluro)- typically involves the introduction of a phenyltelluro group to a quinoline precursor. One common method is the reaction of 2-chloroquinoline with phenyltellurium trichloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the tellurium compound. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for Quinoline, 2-(phenyltelluro)- are not well-documented, the general principles of large-scale synthesis would apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 2-(phenyltelluro)- can undergo various chemical reactions, including:
Oxidation: The tellurium center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reduction of the tellurium center can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyltelluro group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tellurium center can lead to the formation of telluroxides or tellurones, while reduction can yield tellurides.
Applications De Recherche Scientifique
Quinoline, 2-(phenyltelluro)- has several scientific research applications due to its unique chemical properties:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of tellurium-containing compounds.
Biology: The compound’s potential biological activity is of interest, particularly in the study of tellurium’s effects on biological systems.
Medicine: Research into its potential medicinal properties, including antimicrobial and anticancer activities, is ongoing.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which Quinoline, 2-(phenyltelluro)- exerts its effects is not fully understood, but it is believed to involve interactions with biological molecules through the tellurium center. Tellurium compounds are known to interact with thiol groups in proteins, potentially leading to the disruption of protein function. This interaction can affect various molecular targets and pathways, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound, which lacks the phenyltelluro group.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.
Phenyltellurium Compounds: Other compounds containing the phenyltelluro group but with different organic backbones.
Uniqueness
Quinoline, 2-(phenyltelluro)- is unique due to the presence of both the quinoline ring system and the phenyltelluro group. This combination imparts distinct chemical and biological properties that are not observed in either quinoline or phenyltellurium compounds alone. The tellurium center provides additional reactivity and potential for interaction with biological molecules, making this compound a valuable subject of study in various fields.
Propriétés
Numéro CAS |
87803-46-1 |
|---|---|
Formule moléculaire |
C15H11NTe |
Poids moléculaire |
332.9 g/mol |
Nom IUPAC |
2-phenyltellanylquinoline |
InChI |
InChI=1S/C15H11NTe/c1-2-7-13(8-3-1)17-15-11-10-12-6-4-5-9-14(12)16-15/h1-11H |
Clé InChI |
OAWAWUVRKUPXES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Te]C2=NC3=CC=CC=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










diphenyl-lambda~5~-phosphane](/img/structure/B14400638.png)

![N-[2-(Tetradecanoylsulfanyl)propanoyl]glycine](/img/structure/B14400649.png)



